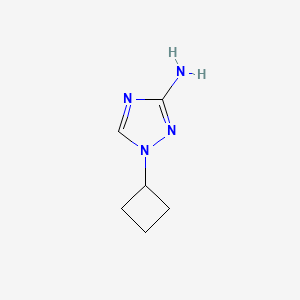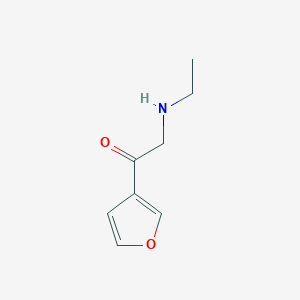![molecular formula C11H23N3 B13177642 N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B13177642.png)
N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine is a compound with the chemical formula C11H23N3 and a molecular weight of 197.32 g/mol . This compound is notable for its unique structure, which includes both an azetidine and a piperidine ring. It is primarily used in research and development, particularly in the field of pharmaceuticals .
Preparation Methods
The synthesis of N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine involves several steps. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Industrial production methods often utilize microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Chemical Reactions Analysis
N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The azetidine and piperidine rings in its structure allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . This interaction can lead to various biological effects, such as antimicrobial or antiviral activity.
Comparison with Similar Compounds
N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine can be compared with other similar compounds, such as:
Azetidine derivatives: These compounds also contain an azetidine ring and are known for their biological activities.
Piperidine derivatives: Compounds with a piperidine ring are widely used in pharmaceuticals and have various biological effects.
The uniqueness of this compound lies in its combined azetidine and piperidine structure, which allows it to exhibit a broader range of biological activities compared to compounds with only one of these rings .
Properties
Molecular Formula |
C11H23N3 |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
N-(azetidin-2-ylmethyl)-N,1-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C11H23N3/c1-13-7-4-11(5-8-13)14(2)9-10-3-6-12-10/h10-12H,3-9H2,1-2H3 |
InChI Key |
RTKWYAIYMQTWON-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



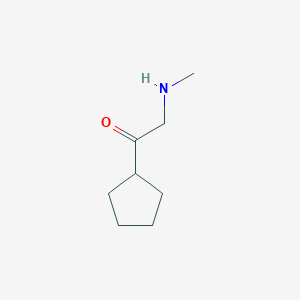

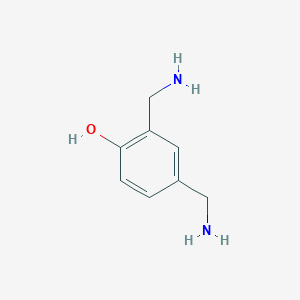
![N-[2-(diethylamino)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13177585.png)

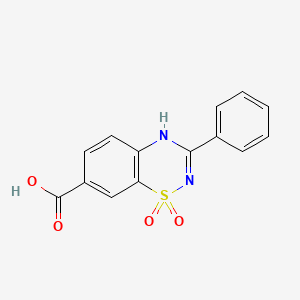

![6-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13177601.png)
